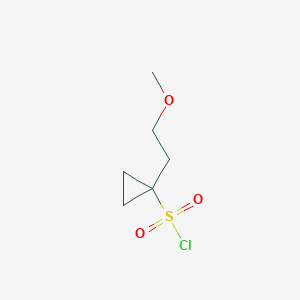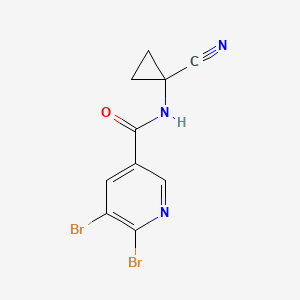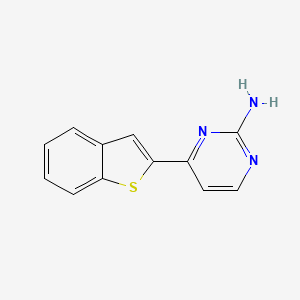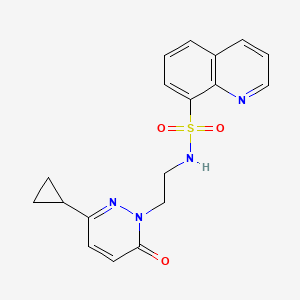![molecular formula C11H7N3O2S B2572242 N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide CAS No. 1021113-42-7](/img/structure/B2572242.png)
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide is a chemical compound that has been the subject of extensive research in the scientific community. This compound is a potent inhibitor of a specific enzyme, which makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Phosphoinositide 3-Kinase Inhibitors
This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound showed potent PI3K inhibitory activity, with a representative compound having an IC50 of 3.6 nm .
Anti-Tubercular Agents
The compound has potential applications in the development of anti-tubercular agents. It has been shown to exhibit significant activity against Mycobacterium tuberculosis H37Ra, with several compounds showing 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Antimicrobial Activity
The compound could have potential antimicrobial applications. While specific studies on this compound are not available, similar pyridine compounds have been tested for their in vitro antibacterial activity on a panel of bacterial strains .
Antiviral Activity
Similar to its potential antimicrobial applications, the compound could also have antiviral properties. Again, while specific studies on this compound are not available, similar pyridine compounds have been tested for their antiviral activities .
Anti-Fibrosis Activity
The compound may have potential applications in the treatment of fibrosis. Some compounds with similar structures have shown better anti-fibrosis activity than Pirfenidone (PFD) on HSC-T6 cells .
Corrosion Inhibition
While specific studies on this compound are not available, similar compounds have been studied for their potential as corrosion inhibitors .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as phosphoinositide 3-kinases (pi3ks) .
Mode of Action
It is known that similar compounds can inhibit the activity of pi3ks . The inhibition of these enzymes can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger in cellular signaling pathways .
Biochemical Pathways
The inhibition of pi3ks can affect several downstream pathways, including the akt/mtor pathway, which plays a crucial role in cell survival, growth, and proliferation .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as their solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of pi3ks can lead to a decrease in cell survival, growth, and proliferation, potentially leading to apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10(8-4-2-6-17-8)13-9-7-3-1-5-12-11(7)16-14-9/h1-6H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXKBIHWZHXEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2572159.png)
![4-(azepan-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572160.png)
![Ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572161.png)

![3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2572168.png)
![N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2572170.png)
![N-(2,4-difluorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2572171.png)



![6-ethyl 3-methyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2572177.png)

![8-(2-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2572181.png)
![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2572182.png)